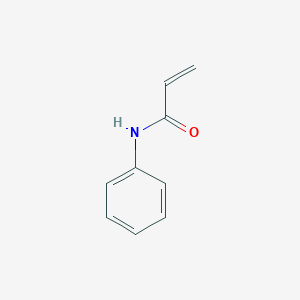

N-Phenylacrylamide

Vue d'ensemble

Description

L’acide oléanolique acétylé est un dérivé de l’acide oléanolique, un triterpénoïde pentacyclique naturel. L’acide oléanolique est présent dans diverses plantes et aliments, notamment l’huile d’olive, l’ail et certains fruits. Il est connu pour son large éventail d’activités biologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses . L’acide oléanolique acétylé conserve de nombreuses propriétés bénéfiques et suscite un intérêt considérable dans la recherche scientifique et le développement pharmaceutique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide oléanolique acétylé implique généralement l’acétylation de l’acide oléanolique. Ce processus peut être réalisé en utilisant de l’anhydride acétique en présence d’un catalyseur tel que la pyridine. La réaction est généralement réalisée sous reflux afin d’assurer une acétylation complète .

Méthodes de production industrielle

La production industrielle de l’acide oléanolique acétylé suit des principes similaires mais à plus grande échelle. Le processus comprend l’extraction de l’acide oléanolique à partir de sources végétales, suivie de sa modification chimique par acétylation. Des techniques avancées telles que la chromatographie sont utilisées pour purifier le produit final .

Analyse Des Réactions Chimiques

Types de réactions

L’acide oléanolique acétylé subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction impliquent généralement l’utilisation d’agents réducteurs comme l’hydrure de lithium et d’aluminium.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.

Substitution : Halogènes en présence d’un catalyseur.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut conduire à la formation de cétones ou d’acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

L’acide oléanolique acétylé a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme matière de départ pour la synthèse de divers dérivés ayant des activités biologiques potentielles.

Biologie : Des études ont montré son potentiel dans la modulation des voies biologiques et ses effets sur les processus cellulaires.

Médecine : L’acide oléanolique acétylé présente des propriétés anticancéreuses, anti-inflammatoires et hépatoprotectrices prometteuses. .

Applications De Recherche Scientifique

Polymer Chemistry

N-Phenylacrylamide is frequently utilized in the synthesis of functional polymers due to its ability to form copolymers with other monomers.

- Mycotoxin Extraction : NPA-based polymers exhibit high affinity for mycotoxins such as ochratoxin A, making them useful in food safety applications to extract contaminants from agricultural products .

- Temperature-Responsive Polymers : Research has shown that NPA can be copolymerized with other acrylamides to create temperature-sensitive ion exchange resins. These materials have potential applications in bioprocessing and chromatography .

Pharmaceutical Applications

This compound derivatives have been investigated for their therapeutic potential:

- Anti-inflammatory Agents : A hybrid compound derived from NPA has demonstrated significant anti-inflammatory activity while showing improved gastrointestinal safety compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential for developing safer pain relief medications .

- Neuropathic Pain Treatment : Certain derivatives of NPA have been identified as positive allosteric modulators of nicotinic acetylcholine receptors, which may help reduce nociception and emotional manifestations of neuropathic pain .

Environmental Applications

The compound's ability to interact with environmental toxins positions it as a valuable tool in environmental monitoring:

- Agricultural Security : NPA's application in mycotoxin extraction not only enhances food safety but also plays a crucial role in the security research of agricultural commodities, particularly those derived from cereals and grapes .

Case Study 1: Mycotoxin Extraction

A study highlighted the effectiveness of NPA-functionalized polymers in extracting ochratoxin A from contaminated food products. The polymer demonstrated a binding affinity that allowed for efficient removal of this harmful mycotoxin, thus contributing to food safety initiatives .

Case Study 2: Anti-inflammatory Drug Development

Research into the anti-inflammatory properties of an NPA derivative revealed its efficacy in reducing edema in animal models. This study compared the compound's effects against standard treatments and found it to provide comparable results with fewer side effects, indicating its potential as a new therapeutic agent .

Mécanisme D'action

Le mécanisme d’action de l’acide oléanolique acétylé implique plusieurs cibles moléculaires et voies :

Activité anticancéreuse : Il induit l’apoptose dans les cellules cancéreuses en activant les caspases et en régulant les protéines du cycle cellulaire.

Activité anti-inflammatoire : Il inhibe la production de cytokines pro-inflammatoires et module les voies de signalisation telles que NF-κB.

Activité hépatoprotectrice : Il améliore l’expression des enzymes antioxydantes et réduit le stress oxydatif dans les cellules hépatiques

Comparaison Avec Des Composés Similaires

L’acide oléanolique acétylé est comparé à d’autres composés similaires tels que :

Acide oléanolique : Le composé parent, connu pour son large éventail d’activités biologiques.

Acide ursolique : Un autre triterpénoïde pentacyclique ayant des propriétés similaires mais des caractéristiques structurales différentes.

Acide bétulinique : Un composé apparenté ayant des activités anticancéreuses et antivirales notables

L’acide oléanolique acétylé est unique en raison de sa biodisponibilité accrue et de ses modifications spécifiques qui améliorent ses propriétés pharmacologiques .

Activité Biologique

N-Phenylacrylamide (NPA) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of NPA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is an acrylamide derivative that has been studied for its reactivity and biological properties. It is known to participate in various chemical reactions, including thiol addition, which can influence its biological activity . The compound serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of NPA derivatives. For instance, a compound derived from NPA, ICMD-01, demonstrated significant anti-inflammatory effects in vitro and in vivo. In J774 murine macrophage cells, ICMD-01 showed no cytotoxicity at concentrations up to 100 μM and effectively reduced the production of pro-inflammatory cytokines such as IL-1β and TNFα .

In vivo tests using Freund’s complete adjuvant (CFA)-induced paw edema models indicated that ICMD-01 significantly reduced edema comparable to dexamethasone treatment. This suggests that NPA derivatives may serve as safer alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs), which often have gastrointestinal side effects .

HDAC Inhibition

Another area of research focuses on the inhibitory effects of NPA derivatives on histone deacetylases (HDACs). A series of compounds based on NPA were synthesized and tested for their ability to inhibit HDAC activity. Notably, compound 8c exhibited potent inhibitory effects against the HCT116 cancer cell line with an IC50 value of 0.42 ± 0.02 μM for HDAC-1, indicating its potential as an anticancer agent . The mechanism involves binding to the HDAC active site, which alters gene expression related to cell proliferation and survival.

Reaction Kinetics

A mechanistic study involving NPA revealed insights into its reactivity with thiols. The research established a Brønsted-type plot for the thiol addition reaction, indicating that nucleophilic attack is a rate-limiting step followed by rapid protonation . This kinetic understanding is crucial for predicting how NPA might interact with biological molecules under physiological conditions.

Case Studies

- Anti-inflammatory Effects in Animal Models : In a study investigating the anti-inflammatory properties of ICMD-01, mice treated with the compound showed significant reductions in paw swelling compared to control groups. This study supports the hypothesis that NPA derivatives can modulate inflammatory responses effectively.

- Cancer Cell Line Studies : The evaluation of NPA derivatives against various cancer cell lines has shown promising results, particularly in inhibiting tumor growth through HDAC inhibition. The structure-activity relationship studies indicated that modifications to the phenyl group could enhance biological activity .

Data Summary

| Biological Activity | Effect | IC50 Value | Experimental Model |

|---|---|---|---|

| Anti-inflammatory | Reduction of cytokines | Not specified | J774 murine macrophages |

| Anti-inflammatory | Edema reduction | Not specified | CFA-induced paw edema in mice |

| HDAC inhibition | Tumor growth inhibition | 0.42 ± 0.02 μM (HDAC-1) | HCT116 cancer cell line |

Propriétés

IUPAC Name |

N-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-9(11)10-8-6-4-3-5-7-8/h2-7H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCNEKWROYSOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25620-46-6 | |

| Record name | 2-Propenamide, N-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25620-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60278268 | |

| Record name | N-Phenylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2210-24-4 | |

| Record name | N-Phenylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYLACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2AQJ9FV2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-Phenylacrylamide?

A1: The molecular formula of this compound is C9H9NO, and its molecular weight is 147.17 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, several studies utilize spectroscopic techniques to characterize this compound. Infrared (IR) spectroscopy is commonly employed to identify characteristic functional groups. For instance, researchers have used IR spectroscopy to confirm the presence of carbonyl groups and amide bonds within the structure of this compound and its derivatives. [, , , ] Proton Nuclear Magnetic Resonance (1H-NMR) has also been used to analyze the structure and interactions of this compound. [, ]

Q3: How does this compound behave in aqueous solutions?

A3: The behavior of this compound in aqueous solutions depends on its structure and potential modifications. For example, copolymers containing this compound and hydrophilic units like N,N-dimethylacrylamide exhibit interesting thermoresponsive properties in water. These copolymers can undergo liquid-liquid phase separation upon heating, with the phase transition temperature depending on factors such as polymer concentration, composition, and molecular weight. []

Q4: Can this compound be used in applications requiring high salinity?

A4: The salinity tolerance of this compound-containing materials can vary depending on their structure and intended application. In a study focusing on enhanced oil recovery, researchers synthesized a hydrophobically modified polyacrylamide copolymer incorporating this compound. They found that this copolymer exhibited favorable tolerance to salinity variations, remaining stable in solutions containing up to 25% NaCl at 343 K. []

Q5: What is the thermal stability of this compound based materials?

A5: The thermal stability of this compound-containing materials depends on their structure and modifications. Researchers studying the graft polymerization of this compound onto ethylene-propylene-diene terpolymer (EPDM) found that the thermal decomposition temperature of the resulting graft polymers decreased with an increasing concentration of the this compound moiety. []

Q6: Has this compound been used in catalytic applications?

A6: While not a catalyst itself, this compound serves as a building block in synthesizing compounds for various catalytic applications. For example, researchers investigated the use of this compound in a palladium-catalyzed reaction to create substituted quinolones. This reaction involves a selective 6-endo intramolecular C-H alkenylation of N-phenylacrylamides, leading to the formation of the quinolone core, which can be further functionalized. This method provides an efficient way to synthesize biologically active 3-alkenyl-4-substituted quinolin-2(1H)-ones, valuable compounds in medicinal chemistry. []

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry plays a crucial role in understanding the reactivity and behavior of this compound and its derivatives. For example, researchers investigating the mechanism of thiol addition to this compound utilized computational studies to propose a structure for the transition state of the reaction. Their calculations, combined with experimental data, suggested that the reaction proceeds through a rate-limiting nucleophilic attack followed by rapid protonation of the enolate, resembling the microscopic reverse of the E1revcb elimination mechanism. []

Q8: Have there been any QSAR studies on this compound derivatives?

A8: While specific QSAR studies focusing solely on this compound derivatives were not found within the provided research, the field of computational chemistry and modeling offers valuable tools for exploring Structure-Activity Relationships (SAR). Researchers often utilize QSAR models to predict the biological activity of compounds based on their structural features, allowing for the optimization of lead compounds in drug discovery.

Q9: How do structural modifications of this compound affect its reactivity with thiols?

A9: Modifying the structure of this compound can significantly impact its reactivity with thiols, particularly by altering the electronic properties of the acrylamide moiety. Studies have shown that introducing electron-donating or withdrawing groups at specific positions can either accelerate or decelerate the rate of thiol addition. For instance, incorporating aminomethyl substituents at the β-position of the acrylamide group influences the reaction rate based on the amine's pKa value. At pH 7.4, substituents with amine pKa's > 7 tend to accelerate the reaction, while those with pKa's < 7 generally slow it down compared to a simple hydrogen substituent. []

Q10: Are there any specific formulation strategies for this compound-containing materials?

A10: While the provided research papers do not delve into specific formulation strategies for this compound, researchers often explore various approaches to optimize the stability, solubility, and bioavailability of compounds containing this molecule.

Q11: What are some of the applications of this compound and its derivatives?

A11: this compound and its derivatives find applications in diverse fields, including:

- Enhanced Oil Recovery: Hydrophobically modified polyacrylamides containing this compound show promise in EOR applications due to their ability to enhance oil displacement and modify the wettability of reservoir rocks. [, ]

- Drug Delivery: Thermoresponsive polymers incorporating this compound units exhibit potential in drug delivery systems by responding to temperature changes. []

- Analytical Chemistry: Molecularly imprinted polymers (MIPs) synthesized using this compound as a functional monomer can selectively recognize and bind to target molecules like caffeic acid, proving valuable in analytical separations and sensor development. [, ]

- Biomaterials: Copolymers incorporating this compound have been investigated for their potential in creating biocompatible materials. []

- Chiral Separations: Polymers containing this compound can be utilized as chiral stationary phases in high-performance liquid chromatography (HPLC) for separating enantiomers, which are molecules that are mirror images of each other. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.